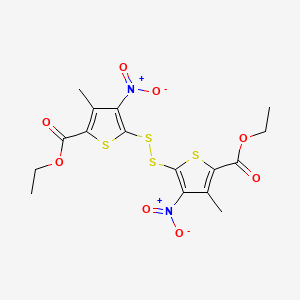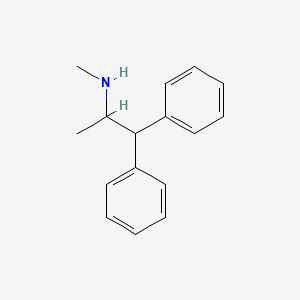
Adenosine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Fluoro-2’,3’-dideoxydidehydroadenosine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2’,3’-dideoxydidehydroadenosine typically involves multiple steps starting from readily available precursors. One efficient procedure begins with 2,3-O-isopropylidene-d-glyceraldehyde. The key intermediate, 1-O-benzoyl-3E-fluoro-3,4-unsaturated-5,6-di(tert-butyldimethylsilyloxy)-2-hexanone, is obtained through a series of reactions including protection, oxidation, and acetylation . The final steps involve coupling the sugar moiety with various silyl-protected bases, followed by deprotection to yield the target nucleoside .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3’-Fluoro-2’,3’-dideoxydidehydroadenosine undergoes several types of chemical reactions:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction is crucial for introducing the fluoro group and other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) are commonly employed.
Major Products
The major products formed from these reactions include various fluorinated nucleoside analogs, which are evaluated for their biological activity, particularly their antiviral properties .
Aplicaciones Científicas De Investigación
3’-Fluoro-2’,3’-dideoxydidehydroadenosine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other nucleoside analogs.
Biology: It is used in studies to understand nucleoside metabolism and its effects on cellular processes.
Medicine: The compound is investigated for its potential as an antiviral agent, particularly against HIV.
Industry: It may be used in the development of antiviral drugs and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3’-Fluoro-2’,3’-dideoxydidehydroadenosine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV .
Comparación Con Compuestos Similares
Similar Compounds
3’-Fluoro-2’,3’-dideoxyuridine: Another nucleoside analog with antiviral properties.
3’-Fluoro-3’-deoxythymidine: Known for its potent anti-HIV activity.
Uniqueness
3’-Fluoro-2’,3’-dideoxydidehydroadenosine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other nucleoside analogs. Its ability to inhibit viral replication with minimal cytotoxicity makes it a promising candidate for antiviral therapies .
Propiedades
Número CAS |
121850-90-6 |
|---|---|
Fórmula molecular |
C10H10FN5O2 |
Peso molecular |
251.22 g/mol |
Nombre IUPAC |
[(2R,5R)-5-(6-aminopurin-9-yl)-3-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H10FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h1,3-4,6-7,17H,2H2,(H2,12,13,14)/t6-,7-/m1/s1 |
Clave InChI |
ZRZZDWJPUBTIIV-RNFRBKRXSA-N |
SMILES isomérico |
C1=C([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)F |
SMILES canónico |
C1=C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


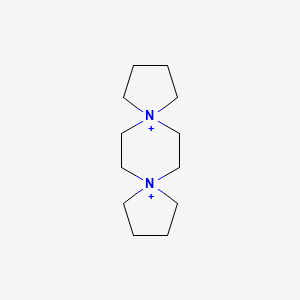
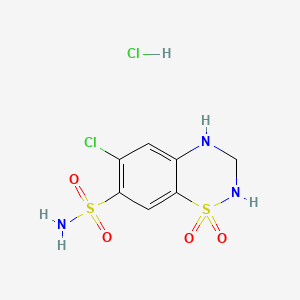
![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)


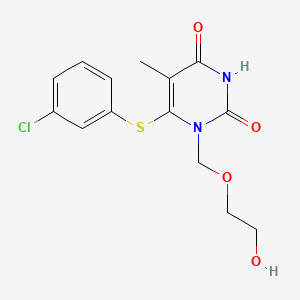

![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(2-methylphenyl)azo]-](/img/structure/B12804710.png)

![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)
